molecular formula C18H13N5O2 B14938985 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14938985
M. Wt: 331.3 g/mol
InChI Key: QPRJYAKTSLJGDX-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that features a unique combination of a benzodioxin ring and a triazolopyrimidine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin moiety, which can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The resulting 2,3-dihydro-1,4-benzodioxin is then subjected to further functionalization to introduce the pyridyl and triazolopyrimidine groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ACETAMIDE
  • 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ACETAMIDE

Uniqueness

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its combination of a benzodioxin ring and a triazolopyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H13N5O2

Molecular Weight

331.3 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H13N5O2/c1-2-6-15-14(5-1)24-11-16(25-15)17-21-18-20-9-7-13(23(18)22-17)12-4-3-8-19-10-12/h1-10,16H,11H2

InChI Key

QPRJYAKTSLJGDX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=CC=NC4=N3)C5=CN=CC=C5

Origin of Product

United States

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